molecular formula C11H17NO B3058417 3-(3-Ethoxyphenyl)propan-1-amine CAS No. 893581-95-8

3-(3-Ethoxyphenyl)propan-1-amine

Cat. No.: B3058417
CAS No.: 893581-95-8
M. Wt: 179.26 g/mol
InChI Key: JUPFPMFGMFERHU-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of an ethoxy group attached to the phenyl ring and an amine group at the end of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. The nitro compound can be synthesized by nitration of 3-ethoxyacetophenone, followed by reduction using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.

Another method involves the use of transaminases, which offer an environmentally friendly and economically attractive route for the synthesis of chiral amines. This biocatalytic approach involves the use of immobilized whole-cell biocatalysts with transaminase activity to convert prochiral ketones into the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on factors such as cost, yield, and environmental impact. The use of biocatalysts is gaining popularity due to its sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The nitro precursor can be reduced to form the amine.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: The primary amine, this compound.

    Substitution: Various substituted phenylpropylamines depending on the nucleophile used.

Scientific Research Applications

3-(3-Ethoxyphenyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group can also affect the compound’s lipophilicity and its ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)propan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Ethoxyphenyl)propan-1-amine: Similar structure but with the ethoxy group in the para position.

    3-(3-Ethoxyphenyl)propan-2-amine: Similar structure but with the amine group on the second carbon of the propyl chain.

Uniqueness

3-(3-Ethoxyphenyl)propan-1-amine is unique due to the specific positioning of the ethoxy group on the phenyl ring and the amine group on the propyl chain. This specific arrangement can influence its reactivity and interactions with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

3-(3-ethoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-13-11-7-3-5-10(9-11)6-4-8-12/h3,5,7,9H,2,4,6,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPFPMFGMFERHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589710
Record name 3-(3-Ethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893581-95-8
Record name 3-(3-Ethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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